![molecular formula C23H23Cl2N3O4 B2437864 1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-12-2](/img/structure/B2437864.png)
1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H23Cl2N3O4 and its molecular weight is 476.35. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial and Antifungal Activity
1-(2,4-Dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and its analogues have been studied for their potential antimycobacterial and antifungal activities. Research has shown that certain derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis and various fungal strains, such as Trichophyton mentagrophytes (Doležal et al., 2010).
Antimalarial Effects
Derivatives of this compound have been synthesized for evaluation as antimalarial agents. Some derivatives have demonstrated notable suppressive activity against Plasmodium species, which cause malaria (Worth et al., 1978).
Antibacterial Evaluation
Studies have also been conducted on the antibacterial properties of related compounds. These derivatives have been tested against various bacterial strains, revealing insights into their potential as antibacterial agents. Specific derivatives have shown activity against bacteria like Staphylococcus aureus (Semelková et al., 2017).
Antimicrobial Activity
Research on piperazine and triazolo-pyrazine derivatives, closely related to the compound , has uncovered their potential antimicrobial activity. These compounds have been evaluated against bacterial and fungal strains, showing promise in antimicrobial applications (Patil et al., 2021).
Antiobesity Activity
Analogues of this compound have been synthesized and evaluated for their antiobesity activity, particularly in relation to CB1 receptor antagonism. These studies provide insights into the potential use of these compounds in treating obesity-related disorders (Srivastava et al., 2007).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O4/c1-30-19-12-15(13-20(31-2)22(19)32-3)26-23(29)28-10-9-27-8-4-5-18(27)21(28)16-7-6-14(24)11-17(16)25/h4-8,11-13,21H,9-10H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGFFAFNNQLRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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